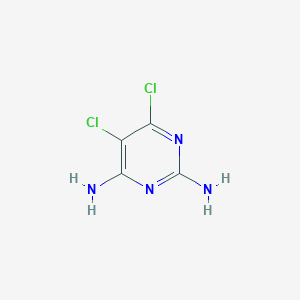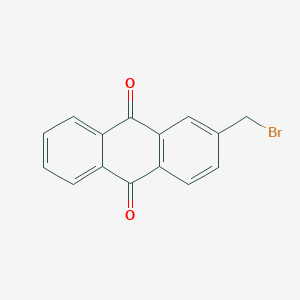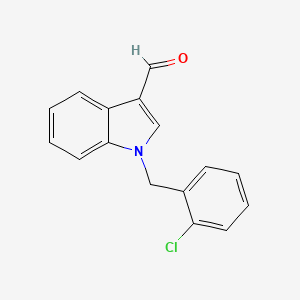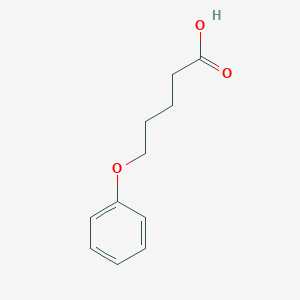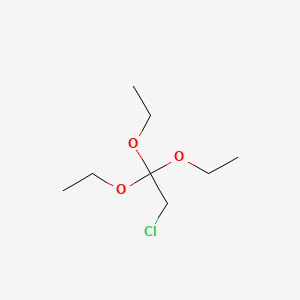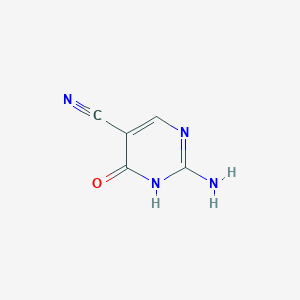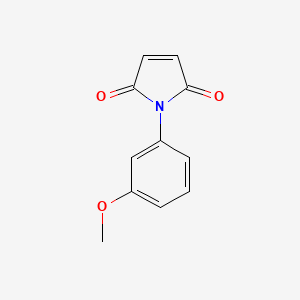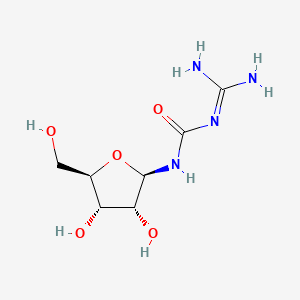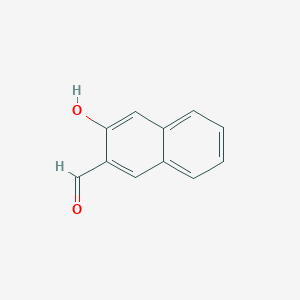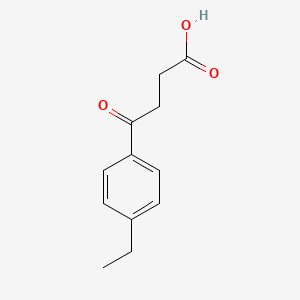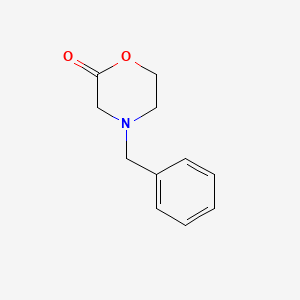
4-Benzylmorpholin-2-one
Übersicht
Beschreibung
4-Benzylmorpholin-2-one, also known as BAM, is a heterocyclic organic compound with the chemical formula C11H13NO2 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of morpholines, including 4-Benzylmorpholin-2-one, has been a subject of significant research. Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 4-Benzylmorpholin-2-one consists of a morpholine ring attached to a benzyl group . The molecular weight of the compound is 191.23 g/mol . The InChI code for the compound is 1S/C11H13NO2/c13-11-9-12 (6-7-14-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 .Physical And Chemical Properties Analysis
4-Benzylmorpholin-2-one is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of the compound is 191.23 g/mol . The InChI code for the compound is 1S/C11H13NO2/c13-11-9-12 (6-7-14-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
4-Benzylmorpholin-2-one derivatives are explored in medicinal chemistry for their potential as therapeutic agents. Research has demonstrated their efficacy as G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents. For example, palladacycle complexes of 1,4-benzodiazepin-2-ones, which share a structural similarity to 4-Benzylmorpholin-2-one, have shown promising results as anticancer agents (Spencer, Rathnam, & Chowdhry, 2010).
Chemical Synthesis and Properties
The synthesis and investigation of 4-Benzylmorpholin-2-one derivatives reveal their diverse physicochemical properties and potential industrial applications. Studies on 4-benzyl-4-methylmorpholinium salts, for instance, have explored their applications as morpholinium ionic liquids with various anions. These ionic liquids have been characterized for their physicochemical properties, moderate to low toxicity, and potential as biomass solvents (Pernak et al., 2011).
Antitumor Properties
The exploration of benzomorpholine derivatives, such as 4-Benzylmorpholin-2-one, extends to the development of novel antitumor agents. Certain derivatives have been identified for their selective and potent antitumor properties, with studies focusing on their mechanism of action, biotransformation by cytochrome P450 enzymes, and potential as amino acid prodrugs to improve solubility and bioavailability for clinical evaluation (Bradshaw et al., 2002).
Corrosion Inhibition
Research into 4-Benzylmorpholin-2-one derivatives also includes their application as corrosion inhibitors. The effectiveness of these compounds in protecting metals in corrosive environments, such as acidic solutions, highlights their potential industrial significance. The study of their inhibition mechanisms, adsorption behaviors, and the impact on metal surfaces contributes to a better understanding of how these compounds can be utilized to prevent corrosion (Singh & Quraishi, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-benzylmorpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11-9-12(6-7-14-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFURGBUPRUOUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)CN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280848 | |
| Record name | 4-benzylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylmorpholin-2-one | |
CAS RN |
5453-99-6 | |
| Record name | 5453-99-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-benzylmorpholin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


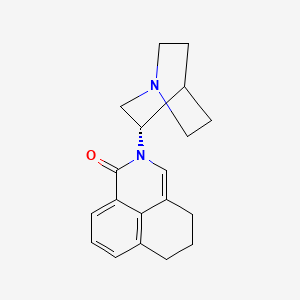
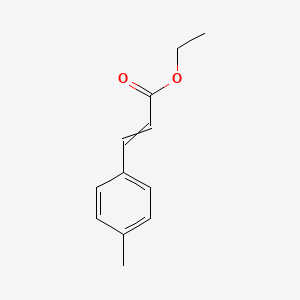
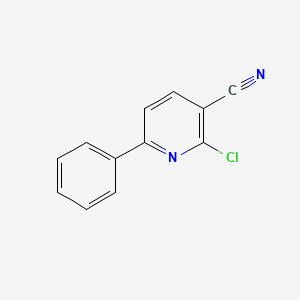
![6-Phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1580687.png)
